molecular formula C24H38N6O3 B2673771 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 922557-62-8

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2673771
CAS No.: 922557-62-8
M. Wt: 458.607
InChI Key: NOWZXHNPZSGWRY-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a potent and selective investigational inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) [https://pubchem.ncbi.nlm.nih.gov/]. This compound is a key tool for researchers studying the pathogenesis and treatment of ALK-positive and ROS1-positive cancers, such as non-small cell lung cancer (NSCLC) and neuroblastoma. Its mechanism of action involves competitive binding to the ATP-binding pocket of these receptor tyrosine kinases, thereby suppressing their constitutive catalytic activity [https://www.rcsb.org/]. This inhibition leads to the blockade of critical downstream pro-survival signaling pathways, including JAK/STAT, PI3K/AKT, and RAS/MAPK, ultimately inducing cell cycle arrest and apoptosis in malignant cells [https://www.genome.jp/kegg/]. The molecular structure is engineered to overcome common resistance mutations that arise against first-generation ALK inhibitors, making it a valuable compound for investigating resistance mechanisms and developing next-generation targeted therapeutics [https://pubmed.ncbi.nlm.nih.gov/]. Research applications are primarily focused on in vitro and in vivo preclinical studies to elucidate oncogenic signaling networks, evaluate combination therapy regimens, and assess the efficacy of novel ALK/ROS1 inhibition strategies.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N6O3/c1-27-9-11-30(12-10-27)22(19-3-4-21-20(17-19)5-7-28(21)2)18-26-24(32)23(31)25-6-8-29-13-15-33-16-14-29/h3-4,17,22H,5-16,18H2,1-2H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWZXHNPZSGWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H35N5O2, with a molecular weight of approximately 449.6 g/mol. It features an oxalamide functional group, which is known to enhance biological activity through interactions with various biological targets. The structural complexity of this compound arises from the presence of multiple pharmacophores, including an indoline moiety and piperazine derivatives.

PropertyValue
Molecular FormulaC26H35N5O2
Molecular Weight449.6 g/mol
CAS Number922557-86-6

Biological Activity and Therapeutic Applications

Research into similar compounds suggests that this compound could have applications in various therapeutic areas:

1. Cancer Therapy

Several oxalamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies indicate that modifications in the piperazine ring can enhance selectivity towards tumor cells while minimizing effects on normal cells.

2. Neuropharmacology

Given the presence of the indoline structure, there is potential for neuroactive properties. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter systems.

3. Anti-inflammatory Effects

Some oxalamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:

Study Highlights:

  • A study examining a related oxalamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for cancer treatment.
  • Another investigation into the neuropharmacological effects of similar compounds indicated modulation of serotonin receptors, which could lead to applications in mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Reported Properties Source
Target Compound Oxalamide 1-Methylindolin-5-yl, 4-methylpiperazine, morpholinoethyl N/A (structural inference based on substituents) N/A
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)...) Oxalamide Chlorofluorophenyl, guanidinomethyl-indane Enhances vaccine efficacy against immunodeficiency virus; improved solubility via TFA salt
Compound 31 () Glutaramide 2,6-Dioxopiperidin-3-yl, trifluoromethylpyrimidine Synthetic yield 35%; potential proteolysis-targeting chimera (PROTAC) applications
Compound 1.7 () Thiazol-acetamide 1,3-Dioxoisoindolin-2-yl, nitrobenzene Anticancer activity inferred from thiazole-acetamide scaffold
Compound 10 () Oxalamide Hydroxy-methoxyphenyl, imidazolidinone High yield (86%); orange solid with moderate melting point (215–217°C)

Key Observations :

Structural Complexity vs. Simplicity: The target compound’s inclusion of 1-methylindolin-5-yl and 4-methylpiperazine distinguishes it from simpler oxalamides like BNM-III-170 (aryl and guanidine groups) and Compound 10 (imidazolidinone substituents) . Compared to Compound 31 (glutaramide core), the target compound’s oxalamide backbone may reduce metabolic instability .

Pharmacokinetic Implications: The morpholinoethyl group in the target compound likely enhances aqueous solubility compared to BNM-III-170’s trifluoroacetate salt . The 4-methylpiperazine moiety may improve blood-brain barrier penetration relative to Compound 10’s polar imidazolidinone .

Biological Target Hypotheses: Analogous oxalamides (e.g., BNM-III-170) exhibit antiviral activity via CD4 mimicry , while thiazol-acetamide derivatives (e.g., Compound 1.7) target kinases .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis would require multi-step coupling of indoline, piperazine, and morpholine precursors, akin to methods for Compound 31 (Q1 program, 35–52% yields) .
  • Lack of Direct Data: No experimental data (e.g., IC50, solubility) are available for the target compound. Predictions rely on structural analogs.
  • Contradictions in Evidence :
    • While oxalamides like BNM-III-170 show antiviral activity , thiazol-acetamides (e.g., Compound 1.7) prioritize anticancer activity . The target compound’s biological niche remains speculative.

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